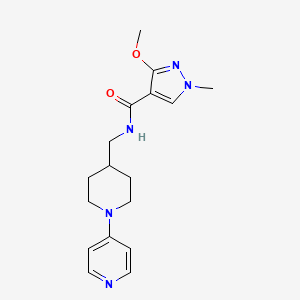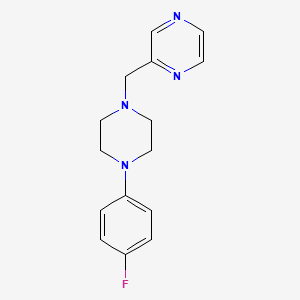![molecular formula C16H17NO5S B2372011 [(2,4-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate CAS No. 478838-44-7](/img/structure/B2372011.png)
[(2,4-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2,4-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate, also known as DMTFMTC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thiophene derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of [(2,4-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate is not fully understood. However, it has been suggested that it exerts its biological activities by modulating various signaling pathways in the body. For example, it has been shown to inhibit the expression of pro-inflammatory cytokines and promote the expression of antioxidant enzymes.
Biochemical and Physiological Effects
[(2,4-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation and oxidative stress in animal models. Additionally, it has been suggested to have a neuroprotective effect in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
[(2,4-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also relatively stable and has a long shelf life. However, one limitation of [(2,4-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on [(2,4-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine its efficacy and safety in animal models and humans. Another area of interest is its potential use as an anti-inflammatory and antioxidant agent. Future studies could investigate its effects on various signaling pathways and its potential use in treating inflammatory and oxidative stress-related diseases.
Conclusion
In conclusion, [(2,4-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate is a synthetic compound that has been extensively studied for its potential applications in scientific research. It exhibits antitumor, anti-inflammatory, and antioxidant activities and has been studied for its potential use in the treatment of neurodegenerative diseases. While its mechanism of action is not fully understood, it has been suggested to modulate various signaling pathways in the body. [(2,4-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate has several advantages for use in lab experiments, including its stability and ease of synthesis. However, further studies are needed to fully understand its potential applications and limitations.
Synthesemethoden
The synthesis of [(2,4-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate involves the reaction between 5-methylthiophene-2-carboxylic acid and 2,4-dimethoxyphenyl isocyanate in the presence of a catalyst. The reaction yields [(2,4-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate as the final product. The purity of the compound can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
[(2,4-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate has been studied for its potential applications in scientific research. It has been found to exhibit antitumor, anti-inflammatory, and antioxidant activities. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
[2-(2,4-dimethoxyanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-10-4-7-14(23-10)16(19)22-9-15(18)17-12-6-5-11(20-2)8-13(12)21-3/h4-8H,9H2,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZRIMAQSREDMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)OCC(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(3-Methylphenyl)pyrrolidine-1-carbonyl]-5-(propan-2-yl)-1,2-oxazole](/img/structure/B2371928.png)
![3,4-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2371930.png)
![3-butyl-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![(4-(tert-butyl)phenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2371934.png)
![5-(4-chlorophenyl)-3-(furan-2-yl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2371935.png)
![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2371938.png)

![(3S,5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid](/img/structure/B2371943.png)
![methyl 1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-4-piperidinecarboxylate](/img/structure/B2371945.png)


![2-[(2-methylpiperidino)methyl]-4(3H)-quinazolinone](/img/structure/B2371948.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2371949.png)
